2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-bromophenylamine with 7-chloro-4H-3,1-benzoxazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine. Conditions typically involve solvents like dichloromethane and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used. Conditions vary depending on the desired product.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. Conditions include the use of bases like potassium carbonate and solvents like toluene.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazinones with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include oxides, amines, and other reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds with extended aromatic systems.
Scientific Research Applications
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
7-chloro-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may influence its properties and applications.
2-phenyl-7-chloro-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may alter its chemical and biological characteristics.
Uniqueness
2-(2-bromophenyl)-7-chloro-4H-3,1-benzoxazin-4-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and its efficacy in various scientific research applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-11-4-2-1-3-9(11)13-17-12-7-8(16)5-6-10(12)14(18)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDRHNFZHVOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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